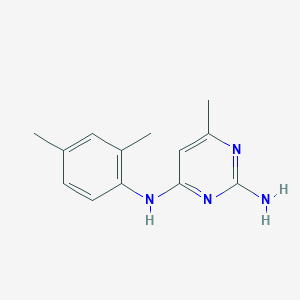
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide is not fully understood, but it is believed to act through the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which is involved in the regulation of cell proliferation and differentiation. Additionally, this compound has been shown to bind to the protein FKBP12, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein or enzyme. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to modulate the immune response by inhibiting the activation of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide in lab experiments is its high specificity for certain target proteins or enzymes. This allows for the selective inhibition or labeling of these targets, which can provide valuable insights into their function and regulation. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce cell death in some cell types. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide. One direction is the further investigation of its potential applications in cancer therapy, as it has shown promising results in vitro. Additionally, the use of this compound as a tool in chemical biology could be expanded, as it has the potential to selectively label a wide range of proteins in living cells. Furthermore, the study of the mechanism of action of this compound could provide valuable insights into the regulation of specific enzymes and proteins, which could lead to the development of new therapeutics.
Métodos De Síntesis
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide involves the reaction of 2,3-dichloroaniline with 4-bromo-5-methyl-3-nitropyrazole in the presence of a base, followed by the addition of acetic anhydride. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained through filtration and recrystallization. The purity of the product can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its anti-inflammatory properties, and its ability to modulate the immune response. Furthermore, this compound has been studied for its potential use as a tool in chemical biology, as it can be used to selectively label proteins in living cells.
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrCl2N4O3/c1-6-10(13)12(19(21)22)17-18(6)5-9(20)16-8-4-2-3-7(14)11(8)15/h2-4H,5H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOKHJVWAHYYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrCl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6131192.png)
![1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B6131198.png)
![1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6131199.png)
![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6131204.png)
![2-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6131205.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6131208.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6131215.png)
![N-{[1-(2-methoxyethyl)-3-pyrrolidinyl]methyl}-N,3,5-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B6131227.png)


![2-benzyl-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]morpholine](/img/structure/B6131246.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone](/img/structure/B6131260.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6131278.png)
